Pentadecylbenzene-d36

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

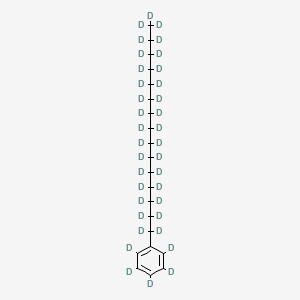

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h14,16-17,19-20H,2-13,15,18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D,15D2,16D,17D,18D2,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRNEODMTPGRGV-VJJJTHCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Certificate of Analysis for Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing protocols for Pentadecylbenzene-d36. The document outlines the key specifications, experimental methodologies, and data interpretation relevant to the use of this isotopically labeled compound in research and development.

Quantitative Data Summary

The following table summarizes the key analytical data for a representative batch of this compound.

| Analytical Test | Specification | Result | Methodology |

| Chemical Purity (by GC) | ≥ 98.0% | 99.5% | Gas Chromatography |

| Isotopic Purity (by MS) | ≥ 98 atom % D | 99.2 atom % D | Mass Spectrometry |

| Isotopic Enrichment | Report Results | See Below | Mass Spectrometry |

| Identity Confirmation | Conforms to Structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Appearance | Colorless Oil | Conforms | Visual Inspection |

| Residual Solvents | ≤ 0.5% | < 0.1% | Headspace GC-MS |

Isotopic Enrichment Distribution:

| Isotopologue | Relative Abundance (%) |

| d36 | 95.8 |

| d35 | 3.9 |

| d34 | 0.2 |

| d33 | < 0.1 |

| d0-d32 | Not Detected |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography (GC) for Chemical Purity

-

Instrumentation: Agilent 7890B Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Detector Temperature: 300 °C.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: The sample is diluted in hexane to a concentration of 1 mg/mL.

-

Data Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

-

Instrumentation: Agilent 7250 GC/Q-TOF Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

GC Conditions: Same as described in Section 2.1.

-

Data Analysis:

-

Isotopic Purity: The relative abundances of the molecular ion peaks corresponding to the different deuterated species (isotopologues) are measured. The isotopic purity is calculated as the percentage of deuterium atoms in the molecule.

-

Isotopic Enrichment: The relative percentage of each isotopologue (d36, d35, etc.) is determined from the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

-

Instrumentation: Bruker Avance III 500 MHz NMR Spectrometer.

-

¹H NMR:

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 500 MHz.

-

Data Acquisition: The spectrum is acquired with sufficient scans to ensure a good signal-to-noise ratio. The absence of significant peaks in the aromatic and aliphatic regions confirms a high level of deuteration.

-

-

¹³C NMR:

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 125 MHz.

-

Data Acquisition: The spectrum confirms the carbon backbone of the pentadecylbenzene molecule.

-

Visualizations

Analytical Workflow

The following diagram illustrates the workflow for the analysis and certification of this compound.

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Data

This diagram shows the relationship between the different analytical tests and the final product specification.

Technical Guide: Isotopic Purity of Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core specifications, analytical methodologies, and quality control workflows pertinent to the isotopic purity of Pentadecylbenzene-d36. While specific batch data for this compound is not publicly available, this document outlines the typical industry standards and detailed protocols for its determination, providing a robust framework for researchers and professionals in drug development and metabolic research.

Introduction to this compound Isotopic Purity

This compound is the deuterated analogue of pentadecylbenzene, where all 36 hydrogen atoms have been substituted with deuterium. This stable isotope-labeled compound serves as an invaluable internal standard in quantitative mass spectrometry-based analyses, particularly in pharmacokinetic and metabolic studies. The accuracy of such studies is critically dependent on the isotopic purity of the standard.

Isotopic purity refers to the percentage of the compound that is the desired fully deuterated species (d36). High isotopic purity is essential to minimize interferences from partially deuterated or non-deuterated species, which could otherwise lead to inaccurate quantification of the target analyte. Isotopic enrichment, a related term, specifies the percentage of deuterium at the labeled positions.[1] Typically, for a compound to be effective as an internal standard, both its chemical and isotopic purity must be high.

Quantitative Isotopic Purity Specifications

While a specific certificate of analysis for this compound was not available, the following table represents typical specifications for a deuterated long-chain alkylbenzene standard based on industry norms for high-quality stable isotope-labeled compounds.[2]

| Parameter | Specification | Typical Value | Analytical Method |

| Chemical Purity | ≥ 98% | > 99% | GC-MS, ¹H-NMR |

| Isotopic Purity (d36) | ≥ 98% | > 99% | GC-MS, ¹³C-NMR, ²H-NMR |

| Isotopic Distribution | |||

| d35 | ≤ 2% | < 1% | GC-MS |

| d34 | ≤ 1% | < 0.5% | GC-MS |

| d0 (unlabeled) | Not Detected | Not Detected | GC-MS |

Note: The data presented in this table is illustrative and represents typical values for high-purity deuterated standards. Actual values for a specific lot of this compound should be obtained from the supplier's certificate of analysis.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from any chemical impurities and for determining the distribution of its isotopologues.[5][6]

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

-

Prepare a dilution series to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

-

-

GC Separation:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating long-chain alkylbenzenes.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 15°C/min.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode to identify the molecular ion cluster of Pentadecylbenzene and any impurities.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the molecular ions for the different isotopologues (d36, d35, d34, etc.).

-

Calculate the isotopic purity by expressing the abundance of the d36 ion as a percentage of the total abundance of all isotopologue ions, after correcting for the natural isotopic abundance of ¹³C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²H (Deuterium) and ¹³C NMR, is instrumental in confirming the positions of deuteration and assessing the overall isotopic enrichment.[7][8]

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg) in a high-purity, non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known reference peak (for ¹³C NMR), such as chloroform-d.

-

-

²H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A non-deuterated solvent (e.g., CHCl₃).

-

Acquisition: Acquire the deuterium spectrum. The absence of significant signals corresponding to residual protons at the expected chemical shifts for the pentadecyl and phenyl groups indicates high levels of deuteration.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. The multiplicity of the carbon signals can provide information about the number of attached deuterium atoms (due to C-D coupling). A singlet for a carbon that would normally be a triplet in the protonated species (for a CH₂ group) indicates successful deuteration.

-

-

Data Analysis:

-

For ²H NMR, the integral of any residual proton signals can be compared to an internal standard to quantify the level of incomplete deuteration.

-

For ¹³C NMR, the analysis of signal splitting patterns and comparison with the spectrum of the non-deuterated standard confirms the positions of deuteration.

-

Workflow for Isotopic Purity Verification

The following diagram illustrates a typical workflow for the quality control and verification of this compound isotopic purity.

Caption: Workflow for Isotopic Purity Determination of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. tandfonline.com [tandfonline.com]

- 6. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Pentadecylbenzene-d36: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Pentadecylbenzene-d36. As a deuterated internal standard, ensuring the chemical and isotopic integrity of this compound is paramount for accurate and reliable quantitative analysis in research and drug development. This document outlines best practices for storage, handling, and assessing the stability of this long-chain alkylbenzene.

Core Stability Considerations

Deuterated compounds, while generally stable, are susceptible to degradation and isotopic exchange if not handled and stored correctly. The primary factors influencing the stability of this compound are temperature, light, moisture, and the choice of solvent. Long-chain alkylbenzenes are known to be relatively stable molecules, but their long alkyl chains can be susceptible to oxidation and aerobic degradation over time.

Due to the scarcity of publicly available, specific stability data for this compound, the following recommendations are based on general best practices for deuterated standards and data from analogous non-deuterated long-chain alkylbenzenes.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. These conditions are designed to minimize degradation and prevent deuterium-hydrogen (H/D) exchange.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage | Reduces the rate of potential degradation reactions. |

| 2-8°C for short-term storage (e.g., working solutions) | Suitable for solutions that will be used within a few days to a week. | |

| Light Exposure | Store in amber vials or in the dark | Protects the compound from potential photodegradation. |

| Moisture | Store in a desiccator or under an inert atmosphere (e.g., argon, nitrogen) | Minimizes exposure to atmospheric moisture, which can be a source of protons for H/D exchange. |

| Form | Solid form is generally more stable for long-term storage | Reduces the risk of solvent-mediated degradation and H/D exchange. |

| Solvent for Solutions | High-purity aprotic solvents (e.g., acetonitrile, dichloromethane, hexane) | Aprotic solvents lack exchangeable protons, thus preventing H/D exchange. |

Experimental Protocols for Stability Assessment

To ensure the continued integrity of this compound, particularly for long-term studies or when using older batches, it is advisable to perform periodic stability assessments. A stability-indicating analytical method can be developed using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for the analysis of long-chain alkylbenzenes.

Stability-Indicating GC-MS Method

A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for an accurate measure of the parent compound's concentration.

1. Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Selected Ion Monitoring (SIM): To enhance sensitivity and selectivity, monitor characteristic ions for this compound and its potential degradation products.

-

2. Forced Degradation Studies:

Forced degradation studies are essential for developing and validating a stability-indicating method. These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

-

Acid Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before GC-MS analysis.

-

Base Hydrolysis: Dissolve a known concentration of this compound in a suitable solvent and add a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before GC-MS analysis.

-

Oxidative Degradation: Dissolve a known concentration of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C) for 72 hours.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

Samples from each stress condition should be analyzed by the developed GC-MS method to assess for any degradation.

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: Potential degradation pathways for this compound under stress conditions.

The Role of Pentadecylbenzene-d36 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentadecylbenzene-d36, a deuterated aromatic hydrocarbon, serves as a critical internal standard in the quantitative analysis of linear alkylbenzenes (LABs) and other related organic compounds. Its isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), ensuring high accuracy and precision in experimental results. This guide provides an in-depth overview of its applications, experimental protocols, and the underlying principles of its use in research.

Core Application: An Internal Standard for Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry. In this role, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process. Because this compound is chemically identical to its non-deuterated analog (Pentadecylbenzene), it behaves similarly during sample extraction, cleanup, and chromatographic separation.

However, due to its higher mass resulting from the 36 deuterium atoms, it can be distinguished from the native analyte by the mass spectrometer. This allows for the correction of analyte loss during sample preparation and compensates for variations in instrument response, leading to more accurate and reliable quantification of the target analytes.[1][2]

Analysis of Linear Alkylbenzenes in Environmental Matrices

A significant area of research where this compound is employed is in the environmental monitoring of linear alkylbenzenes (LABs). LABs are the precursors to linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. Consequently, LABs are widespread environmental contaminants and serve as chemical markers for sewage pollution in aquatic and terrestrial ecosystems. Accurate quantification of LABs is crucial for assessing the environmental impact of wastewater discharge.

Experimental Protocol: Quantification of LABs in Sediment using GC-MS

The following protocol outlines a typical procedure for the analysis of LABs in sediment samples using this compound as an internal standard. This method is adapted from established environmental analysis procedures.

1. Sample Preparation and Extraction:

-

Sample Collection and Storage: Sediment samples are collected and stored frozen at -20°C until analysis to prevent degradation of organic compounds.

-

Freeze-Drying and Homogenization: The sediment sample is freeze-dried to remove water and then ground to a fine, homogeneous powder.

-

Internal Standard Spiking: A known amount of this compound solution (e.g., in a non-interfering solvent like hexane or dichloromethane) is added to a pre-weighed aliquot of the dried sediment (typically 5-10 g).

-

Extraction: The LABs and the internal standard are extracted from the sediment using a suitable organic solvent. Common techniques include:

-

Soxhlet Extraction: The sediment is extracted with a solvent mixture (e.g., hexane:acetone) for several hours.

-

Pressurized Liquid Extraction (PLE): A more rapid method using elevated temperature and pressure to extract the analytes with a smaller volume of solvent.

-

-

Concentration: The solvent extract is concentrated to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Sample Cleanup:

-

Sulfur Removal: Elemental sulfur, often present in sediment, can interfere with GC analysis. It is removed by passing the extract through activated copper granules.

-

Fractionation: The extract is fractionated using column chromatography (e.g., with silica gel or alumina) to separate the aliphatic and aromatic hydrocarbon fractions. The LABs and this compound will be present in the aromatic fraction.

3. GC-MS Analysis:

-

instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

Data Acquisition: The mass spectrometer is typically operated in the electron ionization (EI) mode and can be set to either full scan mode to identify all compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for the target analytes.

Quantitative Data Summary

The following table provides typical parameters and quality control data for the analysis of LABs in sediment using a deuterated internal standard.

| Parameter | Typical Value/Range |

| Sample Weight | 5 - 10 g (dry weight) |

| Internal Standard Spiking Concentration | 100 - 500 ng/g |

| Extraction Solvent | Hexane:Acetone (1:1, v/v) |

| Extraction Method | Soxhlet (18-24 hours) or PLE |

| Method Detection Limit (MDL) | 0.5 - 5 ng/g per LAB congener |

| Quantitation Limit (QL) | 1.5 - 15 ng/g per LAB congener |

| Recovery of Internal Standard | 70 - 120% |

| Relative Percent Difference (RPD) for Duplicates | < 20% |

GC-MS Instrumental Parameters

| Parameter | Setting |

| GC Column | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | 60 °C (hold 1 min), ramp to 150 °C at 15 °C/min, then ramp to 310 °C at 4 °C/min (hold 10 min) |

| MS Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (Example) | m/z 91, 105, 119 for LABs; m/z 360 for this compound |

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical process.

Caption: Experimental workflow for LAB analysis.

Caption: General workflow of a GC-MS system.

Conclusion

This compound is a vital tool for researchers in environmental science and analytical chemistry. Its use as an internal standard in GC-MS analysis allows for the accurate and precise quantification of linear alkylbenzenes and other organic pollutants. The detailed protocol and methodologies provided in this guide offer a framework for the reliable application of this compound in research settings, contributing to a better understanding of environmental contamination and its sources.

References

Pentadecylbenzene-d36 material safety data sheet

This technical guide provides an in-depth overview of the material safety data for Pentadecylbenzene-d36. Information specific to the deuterated form is limited; therefore, this document primarily relies on data from its non-deuterated counterpart, Pentadecylbenzene, to extrapolate safety, handling, and toxicological information. This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C21H36 | [1][2][3] |

| Molecular Weight | 288.5 g/mol | [1] |

| CAS Number | 2131-18-2 | [2][3][4] |

| Melting Point | 22 °C (lit.) | [2] |

| Boiling Point | 373 °C (lit.) | [2] |

| Density | 0.856 g/cm³ | [2] |

| Flash Point | 167.4 °C | [2] |

| Vapor Pressure | 7.2 x 10⁻⁶ mm Hg at 25 °C | [1] |

| Refractive Index | n20/D 1.482 | [2] |

Hazard Identification and Safety

Pentadecylbenzene is classified as an irritant. The GHS classifications indicate potential hazards upon exposure.

| Hazard Class | GHS Classification | Description |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[1] |

Emergency Response Flowchart

The following diagram outlines the general emergency response protocol for accidental exposure to Pentadecylbenzene.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with Pentadecylbenzene.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[5][6]

-

Avoid contact with skin, eyes, and clothing.[6]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[7]

-

Store away from heat, sparks, open flames, and other ignition sources.[5]

-

Store in a cool, dry place.[6]

Safe Handling Workflow

The diagram below illustrates the standard workflow for safely handling Pentadecylbenzene in a laboratory setting.

Toxicological Information

Detailed toxicological studies specifically on Pentadecylbenzene are not widely available. The primary hazards are related to its irritant properties.[1] The toxicological profile of benzene, a structural component, is well-documented and includes serious health effects with prolonged exposure, such as damage to the blood-forming system.[8] However, the long alkyl chain in Pentadecylbenzene significantly alters its physical and toxicological properties, making direct comparisons to benzene inappropriate for acute exposure scenarios.

Environmental Fate

Understanding the environmental impact of a chemical is crucial for responsible use and disposal.

| Environmental Aspect | Summary | Source |

| Biodegradation | Alkylbenzenes are readily biodegradable in river water, with half-lives ranging from 1.7 to 11.4 days. | [1] |

| Bioconcentration | The bioconcentration factor (BCF) for a similar compound (dodecylbenzene) is 35, suggesting moderate bioconcentration in aquatic organisms. | [1] |

| Atmospheric Fate | Pentadecylbenzene is expected to exist in both vapor and particulate phases in the atmosphere. The vapor phase is degraded by reaction with hydroxyl radicals, with an estimated half-life of 16 hours. | [1] |

| Soil Mobility | With an estimated log Koc of 6.5, Pentadecylbenzene is expected to be immobile in soil. | [1] |

| Volatility | The Henry's Law constant suggests rapid volatilization from water surfaces, though this can be attenuated by adsorption. Volatilization from moist soil may occur, but it is not expected from dry soil surfaces. | [1] |

Experimental Protocols

Specific experimental protocols for this compound were not found in the initial search. The following is a general protocol for handling a chemical with similar properties in a research setting.

General Protocol for Handling this compound

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the specific experiment, considering the quantity of substance used, potential for aerosol generation, and the specific procedures involved.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields.

-

Ventilation: All handling of open containers of this compound should be performed inside a certified chemical fume hood.

-

Weighing and Transfer:

-

If weighing a solid, do so in a weigh boat or on weighing paper inside the fume hood.

-

If transferring a liquid, use appropriate glassware (e.g., pipette, graduated cylinder) and perform the transfer over a spill tray to contain any potential drips.

-

Use grounding and bonding for transfers of larger quantities to prevent static electricity buildup.[5][6]

-

-

Reaction Setup:

-

Set up the experimental apparatus within the fume hood.

-

Ensure all joints are properly sealed to prevent vapor leakage.

-

-

Post-Experiment Work-up:

-

Quench any reactive materials safely.

-

Clean all glassware with an appropriate solvent.

-

-

Waste Disposal:

-

Dispose of all waste (excess chemical, contaminated materials, and cleaning solvents) in properly labeled hazardous waste containers according to institutional and local regulations.[7]

-

-

Decontamination:

-

Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

-

-

Hygiene:

-

Remove PPE and wash hands thoroughly with soap and water after completing the work.[6]

-

References

- 1. Pentadecylbenzene | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentadecylbenzene|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Benzene, pentadecyl- (CAS 2131-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. novachem.com [novachem.com]

- 6. htpchem.com [htpchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a feasible synthetic pathway for Pentadecylbenzene-d36, a deuterated internal standard valuable in mass spectrometry-based bioanalysis and metabolic studies. Due to the absence of direct literature for the synthesis of this specific isotopologue, this guide outlines a robust two-stage manufacturing process. The initial stage involves the synthesis of the non-deuterated pentadecylbenzene backbone via a Friedel-Crafts acylation followed by a Clemmensen reduction. The subsequent stage details a catalytic hydrogen-deuterium exchange reaction for the exhaustive deuteration of the pentadecyl chain. This guide includes detailed experimental protocols, tabulated quantitative data, and process visualizations to aid in the successful laboratory-scale synthesis of this compound.

Introduction

Deuterium-labeled compounds are critical tools in pharmaceutical research and development, primarily serving as internal standards in quantitative bioanalysis and for elucidating metabolic pathways. The kinetic isotope effect, resulting from the substitution of hydrogen with deuterium, can also be leveraged to enhance the metabolic stability of drug candidates. This compound is the perdeuterated analogue of pentadecylbenzene, where all 35 hydrogen atoms on the pentadecyl chain and one on the benzene ring (for a total of 36) are replaced with deuterium. This extensive deuteration provides a significant mass shift, making it an ideal internal standard for mass spectrometry applications with minimal risk of isotopic overlap with the non-labeled analyte.

This guide presents a scientifically sound, two-step synthetic approach for this compound.

Proposed Synthetic Pathway

The proposed manufacturing process is divided into two primary stages:

-

Synthesis of Pentadecylbenzene: This is achieved through a Friedel-Crafts acylation of benzene with pentadecanoyl chloride, followed by a Clemmensen reduction of the resulting ketone to yield the long-chain alkylbenzene. This method is preferred over direct Friedel-Crafts alkylation to avoid potential carbocation rearrangements and polyalkylation.[1][2]

-

Perdeuteration of the Pentadecyl Chain: The synthesized pentadecylbenzene undergoes a heterogeneous catalytic hydrogen-deuterium (H/D) exchange. This process utilizes a mixed platinum and rhodium on carbon catalyst in the presence of a deuterium source to achieve high levels of deuteration on the alkyl chain.[3]

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Pentadecylbenzene

3.1.1. Friedel-Crafts Acylation of Benzene

This procedure acylates benzene with pentadecanoyl chloride to form pentadecanoylbenzene.

Materials:

-

Benzene (anhydrous)

-

Pentadecanoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of pentadecanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, add benzene (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and 2M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude pentadecanoylbenzene.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation.

3.1.2. Clemmensen Reduction of Pentadecanoylbenzene

This step reduces the ketone functional group of pentadecanoylbenzene to a methylene group, yielding pentadecylbenzene.

Materials:

-

Pentadecanoylbenzene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

Procedure:

-

Prepare zinc amalgam by stirring zinc dust (10 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add the pentadecanoylbenzene (1.0 eq) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated HCl may be added periodically to maintain a strongly acidic environment.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield pentadecylbenzene.

-

The product can be further purified by vacuum distillation if necessary.

Stage 2: Perdeuteration of Pentadecylbenzene

This protocol describes the catalytic H/D exchange to produce this compound.[3][4]

Materials:

-

Pentadecylbenzene

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated isopropanol (i-PrOD-d8, 99.5 atom % D)

-

10% Platinum on carbon (Pt/C)

-

5% Rhodium on carbon (Rh/C)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a stainless-steel sealed tube, create a suspension of pentadecylbenzene (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in i-PrOD-d8 (0.5 mL) and D₂O (2 mL).

-

Seal the tube and stir the mixture at 120 °C for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of proton signals.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a membrane filter (e.g., 0.2 µm PTFE) to remove the catalysts.

-

Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Physical and Chemical Properties

| Property | Pentadecylbenzene (Non-deuterated) | This compound (Predicted) | Data Source |

| Molecular Formula | C₂₁H₃₆ | C₂₁D₃₆ | - |

| Molecular Weight | 288.51 g/mol | 324.84 g/mol | [5] |

| CAS Number | 2131-18-2 | Not available | [5] |

| Melting Point | 22 °C | ~22 °C | [5] |

| Boiling Point | 373 °C | ~373 °C | [5] |

| Density | 0.856 g/cm³ | ~0.91 g/cm³ | [5] |

Analytical Data (Representative)

4.2.1. NMR Spectroscopy

| Nucleus | Pentadecylbenzene (in CDCl₃) | This compound (in CHCl₃) |

| ¹H NMR | δ 7.30-7.15 (m, 5H, Ar-H), 2.61 (t, 2H, Ar-CH₂), 1.59 (quint, 2H, Ar-CH₂-CH₂), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃) | δ 7.30-7.15 (m, ~0.2H, residual Ar-H), residual proton signals expected to be <5% of original intensity. |

| ²H NMR | Not applicable | δ 7.30-7.15 (br, Ar-D), 2.61 (br, Ar-CD₂), 1.59 (br, Ar-CD₂-CD₂), 1.25 (br, -(CD₂)₁₂-), 0.88 (br, -CD₃) |

| ¹³C NMR | δ 143.0, 128.4, 128.2, 125.5 (Ar-C), 36.1 (Ar-CH₂), 31.9, 31.5, 29.7, 29.6, 29.5, 29.3, 22.7 (alkyl chain), 14.1 (-CH₃) | Similar chemical shifts to the non-deuterated compound, but signals will be multiplets due to C-D coupling. |

4.2.2. Mass Spectrometry

| Ionization Mode | Pentadecylbenzene | This compound (Predicted) |

| EI-MS (m/z) | 288 [M]⁺, 91 (tropylium ion) | 324 [M]⁺, 96 (tropylium-d5 ion) |

| CI-MS (m/z) | 289 [M+H]⁺ | 326 [M+D]⁺ |

Logical Relationships in Synthesis

Rationale for the Synthetic Route

Caption: Rationale for choosing the acylation-reduction pathway.

Conclusion

This technical guide provides a detailed and feasible pathway for the synthesis and manufacturing of this compound. By employing a two-stage process involving Friedel-Crafts acylation followed by Clemmensen reduction to form the pentadecylbenzene backbone, and a subsequent catalytic H/D exchange for perdeuteration, researchers can reliably produce this valuable internal standard. The provided protocols, data tables, and visualizations serve as a comprehensive resource for the successful implementation of this synthesis in a laboratory setting. Careful execution of the described steps, particularly the anhydrous conditions in the Friedel-Crafts reaction and the controlled conditions for the H/D exchange, is crucial for achieving high yields and isotopic purity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Multiple deuteration of alkanes synergistically-catalyzed by platinum and rhodium on carbon as a mixed catalytic system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. lookchem.com [lookchem.com]

The Isotopic Profile of Pentadecylbenzene-d36: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic distribution of Pentadecylbenzene-d36. In the synthesis of deuterated compounds, achieving 100% isotopic purity is practically impossible.[1] Consequently, the final product is a mixture of isotopologues—molecules that are chemically identical but vary in their isotopic composition.[1] Understanding this distribution is critical for applications in mass spectrometry-based quantitative analysis, metabolic flux studies, and as internal standards in drug development.[2] This document outlines the theoretical isotopic distribution of this compound, details the experimental protocols for its determination, and provides a logical workflow for this analytical process.

Data Presentation: Theoretical Isotopic Distribution

The following table summarizes the theoretical isotopic distribution of this compound, calculated based on a typical isotopic enrichment of 99.5% deuterium at each of the 36 labeled positions. This distribution is derived from a binomial expansion model, which provides a statistical representation of the expected isotopologue abundances.[1] It is important to note that the actual measured distribution can be influenced by the specifics of the chemical synthesis process.[1]

| Isotopologue | Molecular Formula | Mass Difference from d36 (Da) | Theoretical Abundance (%) |

| d36 | C21D36 | 0 | 83.53 |

| d35 | C21HD35 | -1 | 15.11 |

| d34 | C21H2D34 | -2 | 1.32 |

| d33 | C21H3D33 | -3 | 0.08 |

| d32 | C21H4D32 | -4 | <0.01 |

Note: This is a theoretical distribution assuming 99.5% deuterium enrichment at each of the 36 positions. The actual distribution may vary.

Experimental Protocols: Determination of Isotopic Distribution

The determination of the isotopic enrichment and distribution of deuterated compounds like this compound is most commonly and accurately performed using high-resolution mass spectrometry (HRMS).[2][3][4]

Sample Preparation

-

Solvent Selection: Dissolve the this compound standard in a high-purity solvent that is free of residual protic species to minimize the risk of hydrogen-deuterium (H/D) exchange. Suitable solvents include anhydrous acetonitrile, methanol, or dichloromethane.

-

Concentration: Prepare a stock solution of the deuterated standard at a concentration of approximately 1 mg/mL. From this stock, create a working solution at a concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, a non-deuterated Pentadecylbenzene standard can be used as an internal standard to correct for variations in instrument response.[5]

Instrumentation and Data Acquisition

-

Mass Spectrometer: Employ a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving the isotopic peaks of the analyte.[3]

-

Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this type of analysis.[3][4]

-

Mass Analysis:

-

Acquire full-scan mass spectra over a mass range that encompasses the expected isotopologues of this compound.

-

Set the instrument to a high resolution (e.g., > 60,000 FWHM) to ensure baseline separation of the isotopic peaks.

-

Optimize the ionization source and mass analyzer parameters to achieve a stable and high-intensity signal for the analyte.

-

Data Analysis and Isotopic Purity Calculation

-

Isotopologue Identification: Identify the peaks corresponding to the different H/D isotopologues (d36, d35, d34, etc.) in the mass spectrum.

-

Peak Integration: Integrate the area under each of the identified isotopic peaks.

-

Relative Abundance Calculation: Calculate the relative abundance of each isotopologue by dividing the area of its peak by the sum of the areas of all the isotopic peaks in the cluster.

-

Isotopic Purity Determination: The isotopic purity is typically reported as the percentage of the desired deuterated species (d36) relative to the total amount of all isotopologues.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the isotopic distribution of this compound.

Caption: Workflow for Isotopic Distribution Analysis.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pentadecylbenzene-d36, its anticipated applications, and generalized experimental protocols relevant to its use. This document is intended to serve as a foundational resource for researchers incorporating this deuterated compound into their analytical and metabolic studies.

Core Concepts: The Role of Deuterated Standards

Deuterated compounds, such as this compound, are invaluable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a molecule that is chemically almost identical to its non-deuterated counterpart but is easily distinguishable by its mass. This property makes deuterated compounds the "gold standard" for use as internal standards in quantitative assays.[1][2] By adding a known amount of the deuterated standard to a sample, variations arising from sample preparation, chromatographic separation, and instrument response can be accurately normalized, leading to highly precise and accurate measurements.[2]

Physicochemical Properties of this compound

The fundamental properties of this compound have been determined based on the known values of pentadecylbenzene and the atomic weight of deuterium.

| Property | Value | Source |

| Chemical Formula | C₂₁D₃₆ | Calculated |

| Molecular Weight | ~324.8 g/mol | Calculated |

| Monoisotopic Mass | 324.5405 Da | Calculated |

| Appearance | Expected to be a colorless liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred |

Note: The molecular weight was calculated based on the formula of pentadecylbenzene (C₂₁H₃₆)[3][4][5][6][7][8][9], with the mass of 36 deuterium atoms (atomic weight ~2.014 amu)[10][11][12] replacing the hydrogen atoms.

Experimental Protocols: Application as an Internal Standard

Objective:

To accurately quantify the concentration of an analyte (e.g., pentadecylbenzene) in a complex matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

Materials:

-

Analyte of interest (e.g., pentadecylbenzene)

-

Deuterated internal standard (this compound)

-

Organic solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether)[13]

-

Formic acid[14]

-

Ultrapure water

-

Biological matrix (e.g., plasma)

-

LC-MS/MS system with a C18 reversed-phase column[14]

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation): [14]

-

To a microcentrifuge tube containing the sample (calibrator, quality control, or unknown), add a precise volume of the internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile, to the sample.[15]

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.

-

-

LC-MS/MS Analysis: [14]

-

Liquid Chromatography:

-

Inject the prepared sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and an organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to achieve chromatographic separation.

-

-

Mass Spectrometry:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

Monitor for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the scientific literature detailing the direct involvement of pentadecylbenzene or its deuterated isotopologue in defined signaling pathways. Long-chain alkylbenzenes are generally considered to be relatively inert biologically. However, in the context of drug development and toxicology, understanding the metabolic fate of such compounds is crucial. Deuterated standards can be instrumental in metabolic studies to differentiate between the administered compound and its metabolites.

Should pentadecylbenzene be identified as a metabolite of a larger drug molecule or as having unforeseen biological activity, this compound would be a critical tool for elucidating its metabolic pathways and quantifying its presence in biological systems.

The logical relationship in such a study is outlined below.

Caption: Logical workflow for a metabolic study using a deuterated standard.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentadecylbenzene | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Benzene, pentadecyl- [webbook.nist.gov]

- 6. Benzene, pentadecyl- [webbook.nist.gov]

- 7. Benzene, pentadecyl- [webbook.nist.gov]

- 8. Benzene, pentadecyl- [webbook.nist.gov]

- 9. Benzene, pentadecyl- (CAS 2131-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Deuterium - Wikipedia [en.wikipedia.org]

- 11. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 12. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Supplier information for Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Pentadecylbenzene-d36, a deuterated form of Pentadecylbenzene. Due to the limited commercial availability and specific application of the deuterated compound, this guide also includes detailed information on the non-deuterated Pentadecylbenzene as a reference. The primary application for this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Supplier Information and Physical Properties

This compound is a specialty chemical and is not as widely available as its non-deuterated counterpart. The information below is compiled from available supplier data.

This compound

| Property | Value | Supplier/Source |

| Product Name | 1-Phenylpentadecane-d36 | LGC Standards[1], CDN Isotopes[2] |

| CAS Number | 352431-31-3 | LGC Standards[1], CDN Isotopes[2] |

| Molecular Formula | C₂₁D₃₆ | LGC Standards[1] |

| Molecular Weight | 324.73 g/mol | LGC Standards[1], CDN Isotopes[2] |

| Isotopic Enrichment | ≥98 atom % D | LGC Standards[1], CDN Isotopes[2] |

| Chemical Purity | ≥97% | LGC Standards[1], CDN Isotopes[2] |

| Physical State | Neat | LGC Standards[1] |

| Storage Temperature | Room Temperature | LGC Standards[1] |

Pentadecylbenzene (Non-Deuterated Reference)

The non-deuterated form, Pentadecylbenzene, is more widely available and its properties are well-documented.

| Property | Value | Supplier/Source |

| CAS Number | 2131-18-2 | TCI[3], PubChem[4] |

| Molecular Formula | C₂₁H₃₆ | TCI[3], PubChem[4] |

| Molecular Weight | 288.52 g/mol | TCI[3], PubChem[4] |

| Purity | >98.0% (GC) | TCI[3] |

| Physical State | Liquid (at 20°C) | TCI[3] |

| Appearance | Colorless to Light yellow clear liquid | TCI[3] |

| Melting Point | 12 °C | TCI[3] |

| Boiling Point | 373 °C | TCI[3], LookChem[5] |

| Flash Point | 167 °C | TCI[3] |

| Density | 0.856 g/cm³ | LookChem[5] |

| Refractive Index | n20/D 1.482 | LookChem[5] |

| Storage Temperature | Room Temperature | TCI[3] |

Experimental Protocols

General Protocol for Quantitative Analysis of Aromatic Hydrocarbons using a Deuterated Internal Standard by GC-MS

Objective: To accurately quantify the concentration of a target aromatic hydrocarbon analyte in a sample matrix using this compound as an internal standard.

Materials:

-

Sample containing the target analyte.

-

This compound (Internal Standard, IS).

-

Pentadecylbenzene (Analyte standard for calibration curve).

-

High purity solvent (e.g., dichloromethane, hexane).

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Appropriate GC column (e.g., HP-5MS).

-

Standard laboratory glassware.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (Pentadecylbenzene) at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a stock solution of the internal standard (this compound) at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a set of vials to achieve a range of concentrations that bracket the expected sample concentration.

-

Add a fixed amount of the internal standard stock solution to each calibration standard vial. The concentration of the internal standard should be consistent across all calibration standards and samples.

-

Dilute all calibration standards to the final volume with the solvent.

-

-

Sample Preparation:

-

Extract the analyte from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Add the same fixed amount of the internal standard stock solution to the extracted sample.

-

Adjust the final volume of the sample with the solvent.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.[6]

-

Select specific ions for the analyte and the internal standard. For Pentadecylbenzene, characteristic ions would be monitored. For this compound, the corresponding deuterated fragment ions would be selected.

-

Inject the calibration standards, followed by the samples.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)

-

Plot a calibration curve of (Area_analyte / Area_IS) versus the concentration of the analyte.

-

Determine the concentration of the analyte in the samples by using the response ratio from the sample analysis and the calibration curve.

-

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analysis experiment.

Caption: Workflow for quantitative analysis using an internal standard.

General Synthesis Pathway: Friedel-Crafts Alkylation

Pentadecylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. The following diagram illustrates this general synthetic pathway.

Caption: General synthesis of alkylbenzenes via Friedel-Crafts Alkylation.

Signaling Pathways

There is no information available in the scientific literature to suggest that Pentadecylbenzene or its deuterated isotopologue are involved in any biological signaling pathways. These compounds are primarily used in industrial applications and as analytical standards. Their chemical structure, a long alkyl chain attached to a benzene ring, does not suggest a typical interaction with biological receptors or signaling molecules.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the supplier's safety data sheet (SDS) and follow appropriate laboratory safety procedures when handling any chemical.

References

- 1. 1-Phenylpentadecane-d36 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Pentadecylbenzene 2131-18-2 | TCI AMERICA [tcichemicals.com]

- 4. Pentadecylbenzene | C21H36 | CID 16476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentadecylbenzene|lookchem [lookchem.com]

- 6. tdi-bi.com [tdi-bi.com]

Methodological & Application

Application Note: High-Precision Quantification of Semivolatile Organic Compounds Using Pentadecylbenzene-d36 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of semivolatile organic compounds (SVOCs) in complex matrices is a critical challenge in environmental monitoring, food safety, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for these applications. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response. Pentadecylbenzene-d36 is an ideal internal standard for the quantification of a range of hydrophobic and high-molecular-weight analytes, such as long-chain hydrocarbons, polychlorinated biphenyls (PCBs), and polycyclic aromatic hydrocarbons (PAHs). Its chemical properties closely mimic those of many SVOCs, ensuring that it behaves similarly throughout the analytical process. This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis.

Principle

Stable isotope-labeled internal standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium for hydrogen). Because this compound has the same chemical structure as its non-deuterated analog, it co-elutes from the gas chromatography column and experiences similar ionization and fragmentation in the mass spectrometer. However, due to the mass difference, it can be distinguished from the native analyte by the mass spectrometer. By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area can be used to construct a calibration curve and accurately quantify the analyte concentration, thereby compensating for variations in extraction efficiency and instrument performance.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane, Acetone (pesticide residue grade or equivalent)

-

Internal Standard (IS) Stock Solution: this compound (1000 µg/mL in hexane)

-

Calibration Standards: Prepare a series of calibration standards containing the target analytes at concentrations ranging from 1 to 500 ng/mL in hexane.

-

Sample Matrix: E.g., soil, water, or a biological matrix.

Sample Preparation

1. Sample Extraction:

-

Solid Samples (e.g., Soil, Sediment):

-

Weigh 10 g of the homogenized sample into a clean extraction vessel.

-

Spike the sample with 50 µL of a 10 µg/mL working solution of this compound.

-

Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Extract the sample using an appropriate technique such as sonication for 15 minutes or pressurized fluid extraction.

-

Centrifuge the sample and collect the supernatant.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

-

Liquid Samples (e.g., Water):

-

Measure 100 mL of the water sample into a separatory funnel.

-

Spike the sample with 50 µL of a 10 µg/mL working solution of this compound.

-

Perform a liquid-liquid extraction with two 30 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

2. Calibration and Quality Control Samples:

-

Prepare a series of calibration standards by diluting the analyte stock solutions in hexane.

-

Spike each calibration standard and quality control (QC) sample with the same amount of this compound as the unknown samples.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of SVOCs using this compound as an internal standard. These may need to be optimized for specific analytes and instrumentation.

Table 1: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | |

| Example Analyte (e.g., Phenanthrene) | m/z 178 |

| This compound | m/z 324 (Molecular Ion) |

| Qualifier Ions | |

| Example Analyte (e.g., Phenanthrene) | m/z 179, 176 |

| This compound | m/z 91, 105 |

Data Presentation

The use of this compound as an internal standard significantly improves the linearity, accuracy, and precision of the quantification.

Table 2: Calibration Curve Data (Hypothetical)

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 76,170 | 1,525,432 | 0.050 |

| 20 | 304,680 | 1,515,321 | 0.201 |

| 50 | 765,432 | 1,521,987 | 0.503 |

| 100 | 1,520,987 | 1,518,456 | 1.002 |

| 250 | 3,805,432 | 1,520,111 | 2.503 |

| 500 | 7,610,876 | 1,519,876 | 5.008 |

| Linearity (R²) | 0.9998 |

Table 3: Recovery and Precision Data for a Spiked Sample (Hypothetical)

| Replicate | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |

| 1 | 50 | 49.2 | 98.4 |

| 2 | 50 | 51.1 | 102.2 |

| 3 | 50 | 48.7 | 97.4 |

| Mean | 49.7 | 99.3 | |

| Std. Dev. | 1.25 | ||

| RSD (%) | 2.5 |

Visualizations

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Analysis of Environmental Samples Using Pentadecylbenzene-d36: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pentadecylbenzene-d36 as a surrogate standard in the analysis of environmental samples for hydrocarbon contamination. The methodologies outlined are primarily focused on gas chromatography-mass spectrometry (GC-MS) techniques, which are standard for the determination of petroleum hydrocarbons in various matrices.

Introduction

This compound is a deuterated aromatic compound commonly used as a surrogate standard in environmental analysis. Its chemical properties are very similar to those of many hydrocarbon pollutants, but its mass is significantly different due to the presence of 36 deuterium atoms. This mass difference allows it to be distinguished from native analytes by a mass spectrometer, making it an ideal tool for tracking the efficiency of sample preparation and analysis. By adding a known amount of this compound to a sample at the beginning of the analytical process, scientists can accurately quantify the concentration of target analytes by correcting for any losses that may occur during extraction, cleanup, and instrumental analysis.

Application: Determination of Total Petroleum Hydrocarbons (TPH) in Soil and Sediment

This protocol describes the use of this compound as a surrogate standard for the quantification of Total Petroleum Hydrocarbons (TPH) in soil and sediment samples. The method is applicable to the analysis of diesel range organics (DRO) and other heavy oil products.

Experimental Protocol:

2.1.1. Sample Preparation and Extraction:

-

Sample Homogenization: Thoroughly mix the collected soil or sediment sample to ensure homogeneity. For wet sediments, it is recommended to perform a wet extraction to avoid the loss of volatile and semi-volatile hydrocarbons during drying.

-

Surrogate Spiking: Weigh approximately 10-20 g of the homogenized sample into a clean extraction vessel. Accurately spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone or dichloromethane) to achieve a target concentration within the calibrated range of the instrument.

-

Extraction:

-

Ultrasonic Extraction: Add an appropriate volume of extraction solvent (e.g., a 1:1 mixture of hexane and acetone) to the sample. Place the vessel in an ultrasonic bath and extract for a specified period (e.g., 15-20 minutes). Repeat the extraction process two more times with fresh solvent.

-

Soxhlet Extraction: Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane or hexane) for several hours (e.g., 6-8 hours).

-

-

Drying and Concentration: Combine the solvent extracts and dry them by passing through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.1.2. Sample Cleanup (if necessary):

For samples with high levels of interfering compounds (e.g., lipids in biological tissues or humic acids in sediment), a cleanup step may be necessary. This is often achieved using silica gel chromatography.

-

Prepare a silica gel column.

-

Apply the concentrated extract to the top of the column.

-

Elute the aliphatic hydrocarbon fraction with a non-polar solvent like hexane.

-

Elute the aromatic hydrocarbon fraction (which includes this compound) with a more polar solvent or solvent mixture, such as dichloromethane or a hexane/dichloromethane mixture.

-

Concentrate the aromatic fraction to 1 mL.

2.1.3. GC-MS Analysis:

-

Instrument Setup:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 10 °C/min to 300 °C

-

Hold at 300 °C for 10 minutes

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Ionization Energy: 70 eV

-

SIM Ions for this compound: Monitor for characteristic ions of this compound (the specific m/z will depend on the fragmentation pattern, but the molecular ion should be significantly higher than non-deuterated analogs).

-

SIM Ions for Target Analytes: Monitor for characteristic ions of the target hydrocarbon compounds.

-

Data Presentation:

Table 1: GC-MS Parameters for Analysis of Hydrocarbons with this compound as a Surrogate Standard

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms (or equivalent) |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | 60 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| This compound SIM Ions | To be determined based on mass spectrum |

| Target Analyte SIM Ions | Specific to compounds of interest |

Table 2: Typical Recovery Rates for this compound in Environmental Matrices

| Matrix | Extraction Method | Mean Recovery (%) | Acceptance Criteria (%) |

| Soil | Ultrasonic Extraction | 85 | 60 - 120 |

| Sediment | Soxhlet Extraction | 92 | 60 - 120 |

| Water | Liquid-Liquid Extraction | 88 | 70 - 130 |

Note: The actual recovery rates and acceptance criteria should be established by the individual laboratory based on their specific standard operating procedures and quality control requirements.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the analysis of environmental samples using this compound as a surrogate standard.

Conclusion

The use of this compound as a surrogate standard provides a reliable method for the accurate quantification of hydrocarbon contaminants in environmental samples. The protocols and data presented here offer a robust framework for researchers and scientists in environmental monitoring and drug development to implement this technique in their laboratories. It is crucial for each laboratory to validate the method for their specific matrices and analytical instrumentation to ensure data of the highest quality.

Application Note: Quantification of Total Petroleum Hydrocarbons in Environmental Samples using Pentadecylbenzene-d36 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Total Petroleum Hydrocarbons (TPH) are a complex mixture of hydrocarbons derived from crude oil, posing significant environmental and health risks. Accurate quantification of TPH in various matrices such as soil and water is crucial for environmental monitoring, remediation, and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of TPH, offering high sensitivity and selectivity.[1][2]

The inherent complexity and variability of TPH mixtures present analytical challenges, including potential loss of analytes during sample preparation and instrumental analysis. To ensure the accuracy and reliability of quantitative results, the use of an internal standard is indispensable. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument. Deuterated compounds, which have one or more hydrogen atoms replaced by deuterium, are excellent internal standards for GC-MS analysis as they have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts but can be readily distinguished by their mass-to-charge ratio (m/z).[3][4]

This application note describes a robust and sensitive method for the quantification of Total Petroleum Hydrocarbons in the diesel range organics (DRO) using Pentadecylbenzene-d36 as an internal standard. Pentadecylbenzene, with its long alkyl chain and aromatic ring, is representative of many components found in diesel and heavier petroleum products.[5][6] The fully deuterated alkyl chain of this compound ensures a significant mass shift, preventing spectral overlap with native hydrocarbons in the sample.

Experimental Protocols

Sample Preparation and Extraction (Soil)

-

Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

-

Internal Standard Spiking: Weigh 10 g of the homogenized soil into a clean extraction vessel. Spike the sample with a known amount of this compound solution in a non-interfering solvent (e.g., 100 µL of a 10 µg/mL solution in hexane).

-

Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and hexane to the soil sample.

-